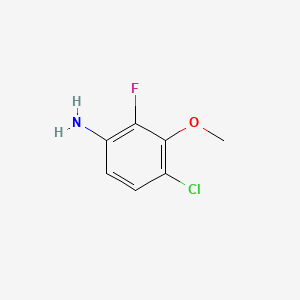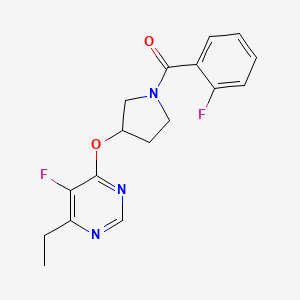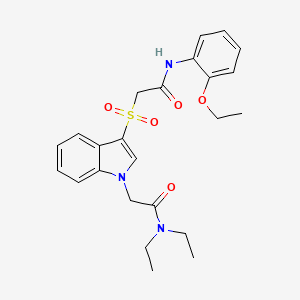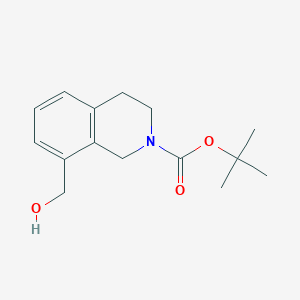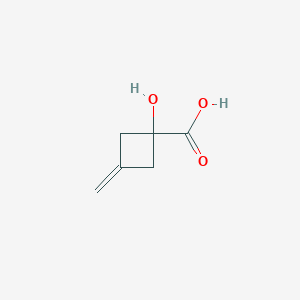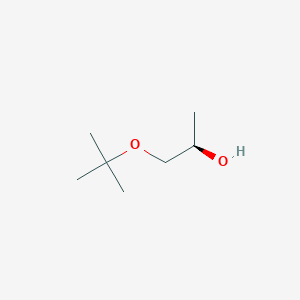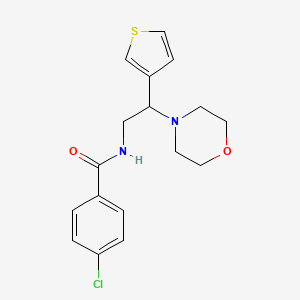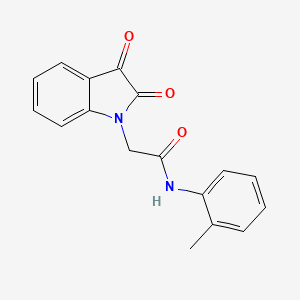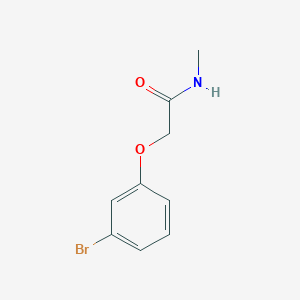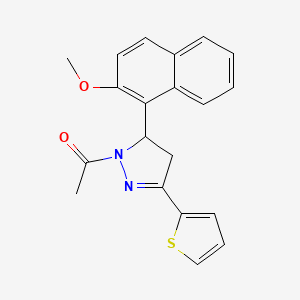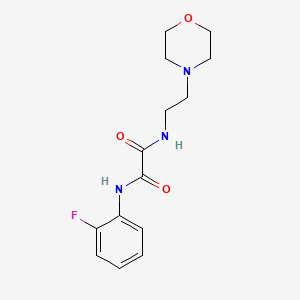
5-Ethynyl-4-methylpyridin-3-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-4-methylpyridin-3-amine;hydrochloride is a chemical compound with the molecular formula C8H9ClN2 . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2.ClH/c1-3-7-4-10-5-8 (9)6 (7)2;/h1,4-5H,9H2,2H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 168.63 . Detailed physical and chemical properties such as melting point, boiling point, density, and others are not provided in the search results.科学的研究の応用
Synthesis of Potential Anticancer Agents
Research has explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, demonstrating their potential as anticancer agents. These compounds were evaluated for their effects on the proliferation and the mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating their significant potential in cancer treatment strategies (Temple et al., 1983).
Antibacterial Applications
Another study on pyridonecarboxylic acids as antibacterial agents synthesized various analogs, including 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, showcasing their enhanced antibacterial activity compared to standard treatments. This highlights the compound's role in developing new antibacterial agents (Egawa et al., 1984).
Photodimerization Studies
Research into the photodimerization of 2-aminopyridines and 2-pyridones under ultraviolet irradiation in hydrochloric acid solution forms part of foundational studies in understanding the chemical properties and reactivities of pyridine derivatives. These studies contribute to the broader knowledge of chemical synthesis and potential applications in material science (Taylor & Kan, 1963).
Complex Formation and Structural Studies
The formation of crystalline adducts of substituted salicylic acids with 4-aminopyridine, including hydrates and solvates, has been investigated. These studies provide insights into the potential of pyridine derivatives in forming diverse molecular structures with various applications in pharmaceuticals and materials science (Montis & Hursthouse, 2012).
将来の方向性
The future directions for 5-Ethynyl-4-methylpyridin-3-amine;hydrochloride are not explicitly mentioned in the search results. Given its use in various applications such as pharmaceutical intermediates, organic synthesis, and the production of dyes, pesticides, and spices , it’s likely that future research could focus on optimizing its synthesis process, exploring new applications, or improving its safety profile.
作用機序
Target of action
3-Amino-5-methylpyridine is used as an intermediate in organic synthesis , suggesting that it may interact with various targets depending on the specific reactions it’s involved in.
Mode of action
As an intermediate, 3-Amino-5-methylpyridine likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical pathways
The specific pathways affected would depend on the reactions that 3-Amino-5-methylpyridine is involved in. It’s used in the production of pharmaceutical intermediates, dyes, pesticides, and spices , suggesting that it could be involved in a variety of biochemical pathways.
Result of action
The molecular and cellular effects of 3-Amino-5-methylpyridine would depend on the specific reactions it’s involved in and the compounds it’s used to produce .
Action environment
Environmental factors such as pH, temperature, and the presence of other chemicals could influence the reactivity and stability of 3-Amino-5-methylpyridine .
特性
IUPAC Name |
5-ethynyl-4-methylpyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-3-7-4-10-5-8(9)6(7)2;/h1,4-5H,9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHVMHXDMGAEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[2-(1-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea](/img/structure/B2957412.png)
